
Ethyl 2-(4,5-dimethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4,5-diméthyl-2-(4H-1,2,4-triazol-4-yl)phénoxy)acétate d'éthyle est un composé organique synthétique qui appartient à la classe des phénoxyacétates. Il possède un cycle triazole, qui est un cycle à cinq chaînons contenant trois atomes d'azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(4,5-diméthyl-2-(4H-1,2,4-triazol-4-yl)phénoxy)acétate d'éthyle implique généralement la réaction du 4,5-diméthyl-2-(4H-1,2,4-triazol-4-yl)phénol avec le bromoacétate d'éthyle en présence d'une base telle que le carbonate de potassium. La réaction est effectuée dans un solvant organique comme le diméthylformamide (DMF) à des températures élevées pour faciliter la formation de la liaison ester.
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Le processus impliquerait l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, y compris l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4,5-diméthyl-2-(4H-1,2,4-triazol-4-yl)phénoxy)acétate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool.
Substitution : Le groupe phénoxy peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools.
Substitution : Formation de dérivés phénoxy substitués.
Applications De Recherche Scientifique
Le 2-(4,5-diméthyl-2-(4H-1,2,4-triazol-4-yl)phénoxy)acétate d'éthyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et antifongiques.
Médecine : Exploré pour son potentiel en tant qu'intermédiaire pharmaceutique.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 2-(4,5-diméthyl-2-(4H-1,2,4-triazol-4-yl)phénoxy)acétate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole peut interagir avec des enzymes ou des récepteurs, inhibant potentiellement leur activité. La partie phénoxyacétate peut également jouer un rôle dans la modulation des effets biologiques du composé en interagissant avec les membranes cellulaires ou les protéines.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4,5-dimethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxyacetate moiety may also play a role in modulating the compound’s biological effects by interacting with cellular membranes or proteins.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(2-(2-(5-(1-(4-chlorophénoxy)-éthyl)-4-phényl-4H-1,2,4-triazol-3-ylthio)acétamido)thiazol-4-yl)acétate d'éthyle : Un composé avec des caractéristiques structurelles similaires mais des substituants différents.
Esters éthyliques de l'acide 4-méthyl-2-[(3-arylsydnon-4-yl-méthylène)hydrazono]-2,3-dihydro-thiazole-5-carboxylique : Un autre composé avec un cycle triazole et un groupe phénoxy.
Unicité
Le 2-(4,5-diméthyl-2-(4H-1,2,4-triazol-4-yl)phénoxy)acétate d'éthyle est unique en raison de son motif de substitution spécifique sur le cycle triazole et de la présence de la partie phénoxyacétate. Cette combinaison de caractéristiques structurelles confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C14H17N3O3 |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
ethyl 2-[4,5-dimethyl-2-(1,2,4-triazol-4-yl)phenoxy]acetate |
InChI |
InChI=1S/C14H17N3O3/c1-4-19-14(18)7-20-13-6-11(3)10(2)5-12(13)17-8-15-16-9-17/h5-6,8-9H,4,7H2,1-3H3 |
Clé InChI |
FYWBYZLHMJYMOD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=C(C=C(C(=C1)C)C)N2C=NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




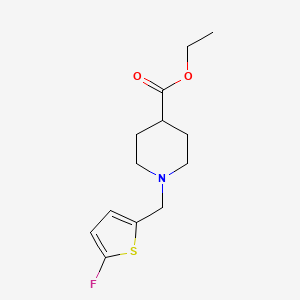
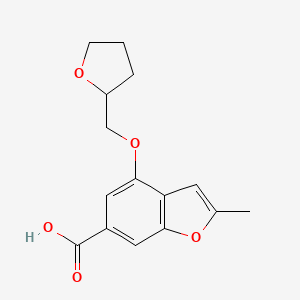
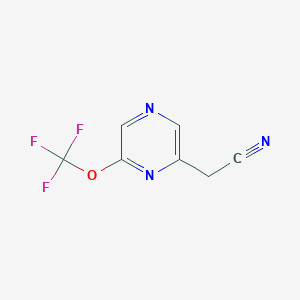
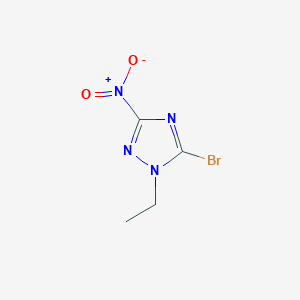
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11808187.png)


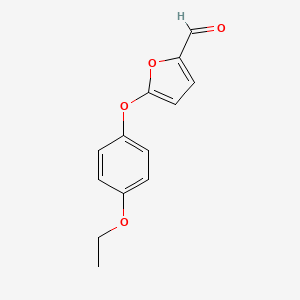

![6-Chloro-[3,3'-bipyridine]-5-carbonitrile](/img/structure/B11808215.png)
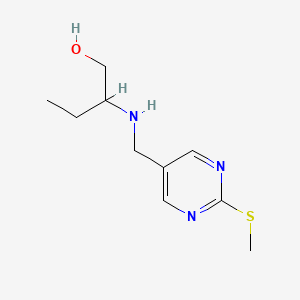
![1-(Butylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11808236.png)
